![molecular formula C7H6F2OS B1427992 2-[(Difluoromethyl)sulfanyl]phenol CAS No. 1251084-72-6](/img/structure/B1427992.png)
2-[(Difluoromethyl)sulfanyl]phenol
Overview
Description
2-[(Difluoromethyl)sulfanyl]phenol is a chemical compound with the molecular formula C7H6F2OS . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a difluoromethylsulfanyl group. The InChI code for this compound is 1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 176.18 . The physical form of this compound is oil .Scientific Research Applications
Metal-Free Synthesis of Biaryls
A study by Yanagi et al. (2016) describes a metal-free approach to synthesize biaryls from phenols and aryl sulfoxides, including compounds with 2-[(difluoromethyl)sulfanyl]phenol characteristics. This process involves a C-H/C-H cross-coupling using trifluoroacetic anhydride and could be significant for creating various functionalized biaryl products (Yanagi et al., 2016).
Synthesis and Docking Studies of Schiff Base Compounds
Kusmariya and Mishra (2015) conducted synthesis, density functional theory (DFT), docking, and fluorescence studies on Schiff base organic compounds derived from 2-amino-4-chlorobenzenethiol, which are structurally related to this compound. These studies included compounds exhibiting efficient fluorescence properties, providing insights into their potential applications in materials science and biochemistry (Kusmariya & Mishra, 2015).
Facile Synthesis for Functionalization
Xu et al. (2010) developed a method for synthesizing 2-(phenylthio)phenols, similar in structure to this compound, by a tandem copper(I)-catalyzed process. This study highlights the potential for the facile functionalization of phenols, which can be crucial in synthesizing various organic compounds (Xu et al., 2010).
Difluoromethylation of Phenols and Thiophenols
Liu et al. (2019) explored the difluoromethylation of phenols and thiophenols using S-(difluoromethyl)sulfonium salt, which is relevant for compounds like this compound. Their findings provide insights into the reactivity and chemoselectivity of various nucleophiles towards difluorocarbene, which is significant for chemical synthesis and pharmaceutical research (Liu et al., 2019).
Electrochemical and Theoretical Investigation in Corrosion Inhibition
Behpour et al. (2008) conducted a study on the inhibitory effects of Schiff bases on corrosion, which are structurally related to this compound. This research is crucial for understanding how such compounds can be used in preventing metal corrosion, a significant concern in industrial applications (Behpour et al., 2008).
Safety and Hazards
The safety information for 2-[(Difluoromethyl)sulfanyl]phenol indicates that it is dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .
properties
IUPAC Name |
2-(difluoromethylsulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVFGFUYGCSEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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